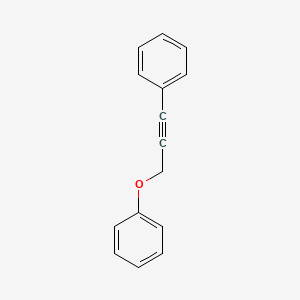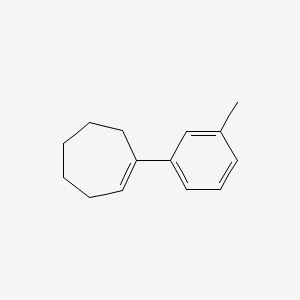
1-(3-Methylphenyl)cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)cycloheptene is an organic compound belonging to the class of cycloalkenes It features a seven-membered ring structure with a methylphenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of organocerium reagents with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield aryl-substituted cycloalkenes . Another method includes the regioselective oxidative allylic C(sp3)-H arylation of unactivated terminal and internal olefins with heteroaryl boronic acids catalyzed by Cu2O .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cycloheptane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) for electrophilic aromatic substitution or sodium amide (NaNH2) for nucleophilic substitution.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cycloheptane derivatives.
Substitution: Brominated or aminated derivatives.
Scientific Research Applications
1-(3-Methylphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)cycloheptene involves its interaction with molecular targets through various pathways. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic adducts . Additionally, it can participate in electrophilic and nucleophilic substitution reactions, affecting the electronic structure and reactivity of the molecule .
Comparison with Similar Compounds
Cycloheptene: A seven-membered ring cycloalkene with similar structural features but without the methylphenyl group.
Cyclohexene: A six-membered ring cycloalkene with different ring strain and reactivity.
Cyclooctene: An eight-membered ring cycloalkene with distinct physical and chemical properties.
Uniqueness: 1-(3-Methylphenyl)cycloheptene is unique due to the presence of the methylphenyl group, which imparts specific electronic and steric effects, influencing its reactivity and potential applications. The compound’s ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance compared to other cycloalkenes.
Properties
CAS No. |
93896-82-3 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(3-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-7-6-10-14(11-12)13-8-4-2-3-5-9-13/h6-8,10-11H,2-5,9H2,1H3 |
InChI Key |
MSPDQLVFMLVLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
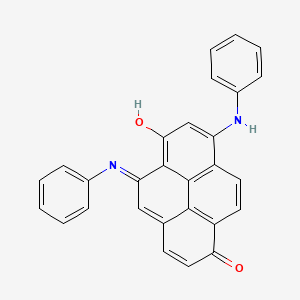
![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
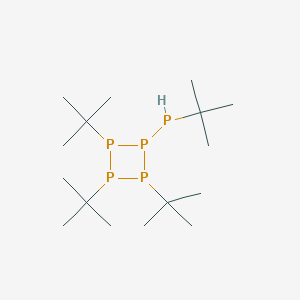
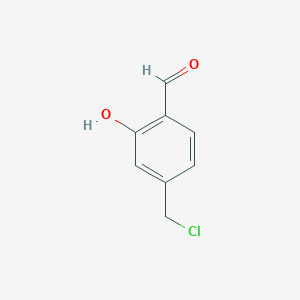
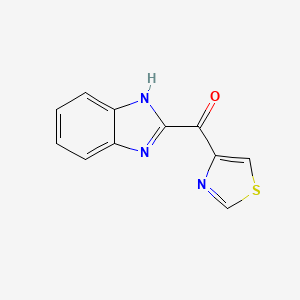
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)

![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
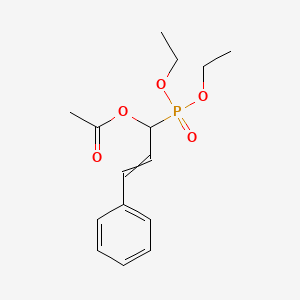
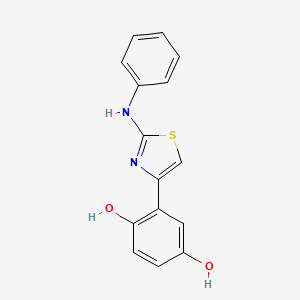
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
